Sibutramine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAANXDKBXWMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84485-00-7 (hydrochloride) | |
| Record name | Sibutramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106650560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023578 | |
| Record name | Sibutramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sibutramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.40e-04 g/L | |
| Record name | Sibutramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01105 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sibutramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
106650-56-0 | |
| Record name | Sibutramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106650-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sibutramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106650560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sibutramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01105 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sibutramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIBUTRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV5EC51866 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SIBUTRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sibutramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
191-192 °C, 191 - 192 °C | |
| Record name | Sibutramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01105 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sibutramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Mechanisms and Neurobiological Foundations of Sibutramine
Central Nervous System Actions in Energy Homeostasis Regulation
Sibutramine's influence on monoamine levels directly impacts the complex neural circuits within the central nervous system that regulate energy balance, appetite, and food intake. nih.govsemanticscholar.org
Hypothalamic Pathways and Appetite Control
The hypothalamus, a small region at the base of the brain, is a critical control center for energy homeostasis. nih.govscielo.br It integrates signals from the body regarding energy stores and nutrient levels to regulate appetite and energy expenditure. scielo.br this compound exerts a significant portion of its effects through its action on hypothalamic pathways. nih.govnih.gov
Functional magnetic resonance imaging (fMRI) studies have revealed that this compound can attenuate the response of the hypothalamus to images of high-calorie foods. nih.govjneurosci.orglivescience.com This suggests that the drug directly modulates the brain's processing of food cues in a key appetite-regulating region. nih.gov The magnitude of this hypothalamic modulation has been correlated with the drug's effectiveness in reducing weight and food intake. nih.govjneurosci.org
Within the hypothalamus, the arcuate nucleus (ARC) plays a pivotal role. nih.govscielo.br It contains neurons that produce both appetite-stimulating (orexigenic) neuropeptides, such as neuropeptide Y (NPY) and agouti-related peptide (AgRP), and appetite-suppressing (anorexigenic) neuropeptides, like pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART). nih.govfrontiersin.org Serotonergic agents can activate POMC neurons, leading to a reduction in food intake. scielo.br this compound is thought to influence these pathways, leading to an increase in anorexigenic signals and a decrease in orexigenic signals. nih.govsemanticscholar.org
Modulation of Satiety Signals and Food Intake Behaviors
By increasing the synaptic concentrations of serotonin (B10506) and norepinephrine (B1679862), this compound enhances the feeling of fullness, or satiety. patsnap.compatsnap.com This leads to a reduction in the amount of food consumed. patsnap.comdrugbank.com Studies have shown that this compound significantly reduces self-reported hunger and cravings while increasing feelings of satiety. nih.govjneurosci.org
Neurotransmitter Dynamics in Synaptic Clefts
This compound itself is a prodrug with weak activity. caldic.comnih.gov Its pharmacological effects are primarily exerted by its more potent N-desmethyl (M1) and N-didesmethyl (M2) active metabolites. caldic.comfda.govfda.gov These metabolites function as monoamine reuptake inhibitors, specifically targeting norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and, to a lesser degree, dopamine (B1211576) (DA). fda.govlgmpharma.compatsnap.com
M1 and M2 block the transporter proteins (NET for norepinephrine, SERT for serotonin, and DAT for dopamine) located on the presynaptic neuron. nih.govfda.gov This blockade prevents the reabsorption of these neurotransmitters from the synaptic cleft—the space between neurons—thereby increasing their concentration and prolonging their action. patsnap.comufrgs.br The enhanced signaling of norepinephrine and serotonin in the central nervous system is central to this compound's dual mechanism of action. nih.gov
Clinical Efficacy and Patient Outcomes in Obesity Management with Sibutramine
Efficacy from Controlled Clinical Trial Data
Controlled clinical trials have consistently demonstrated the efficacy of sibutramine in promoting weight reduction over short-term periods, typically ranging from 12 to 52 weeks. When used as an adjunct to a hypocaloric diet, this compound leads to a significantly greater weight loss compared to placebo.
In a 6-month, double-blind, randomized trial involving 309 outpatients, the mean weight reduction was 8.2 kg in the group receiving this compound, compared to 3.9 kg in the placebo group. nih.gov Furthermore, 40% of subjects in the this compound arm achieved a weight loss of 10% or more of their initial body weight, a clinically significant milestone, whereas only 14% of the placebo group reached this target. nih.gov Another 6-month study with 109 obese patients showed a similar trend, with the this compound group losing a mean of 7.52 kg versus 3.56 kg in the placebo group. researchgate.net
A 24-week study specifically focusing on overweight and obese patients with dyslipidemia found that those taking this compound lost an average of 4.9 kg, significantly more than the 0.6 kg lost by those on placebo. nih.gov A meta-analysis of eight randomized controlled trials in obese subjects with type 2 diabetes further solidified these findings, reporting an average weight loss of 5.53 kg with this compound treatment, compared to just 0.90 kg in the placebo groups. diabetesjournals.org Trials lasting up to a year have shown that patients taking this compound are 20% to 30% more likely to lose at least 5% of their body weight than patients receiving a placebo. scielo.br
Short-Term Weight Reduction with this compound (vs. Placebo)
| Study Duration | Patient Population | Mean Weight Loss (this compound) | Mean Weight Loss (Placebo) | Source |
|---|---|---|---|---|
| 6 Months | Obese Outpatients | 8.2 kg | 3.9 kg | nih.gov |
| 6 Months | Essential Obesity | 7.52 kg | 3.56 kg | researchgate.net |
| 24 Weeks | Overweight/Obese with Dyslipidemia | 4.9 kg | 0.6 kg | nih.gov |
| Variable (Meta-analysis) | Obese with Type 2 Diabetes | 5.53 kg | 0.90 kg | diabetesjournals.org |
The utility of this compound extends beyond initial weight loss to long-term weight management and maintenance. The this compound Trial of Obesity Reduction and Maintenance (STORM), a landmark two-year study, provided critical insights into this aspect. journals.co.za The trial involved an initial 6-month open-label phase where all participants received this compound to achieve weight loss, followed by an 18-month randomized, placebo-controlled phase. journals.co.za
Another year-long study investigated the efficacy of this compound after an initial 4-week very-low-calorie diet. The intention-to-treat analysis revealed that patients in the this compound group had a mean weight loss of 5.2 kg at one year, while the placebo group experienced a slight mean weight gain of 0.5 kg. nih.gov At the end of the 12 months, 75% of subjects in the this compound group had maintained at least 100% of the weight they had lost during the initial diet phase, compared to 42% in the placebo group. nih.gov The this compound Cardiovascular OUTcomes (SCOUT) trial, which had an average duration of 3.4 years, also demonstrated sustained weight loss, with a mean total weight change at 12 months of -4.18 kg for the this compound group versus -1.87 kg for the placebo group. nih.govscielo.br
Long-Term Weight Maintenance with this compound
| Trial Name / Study Design | Duration | Key Finding | Source |
|---|---|---|---|
| STORM Trial | 2 Years | 43% of this compound patients maintained ≥80% of initial weight loss vs. 16% on placebo. | journals.co.za |
| Post-Very-Low-Calorie Diet | 1 Year | -5.2 kg mean weight change with this compound vs. +0.5 kg with placebo. | nih.gov |
| SCOUT Trial | 1 Year (interim) | -4.18 kg mean weight change with this compound vs. -1.87 kg with placebo. | nih.gov |
Weight loss induced by this compound is accompanied by favorable changes in key anthropometric parameters, including Body Mass Index (BMI) and waist circumference. Reductions in these measures are important indicators of reduced obesity-related health risk.
A meta-analysis of four placebo-controlled studies confirmed that this compound treatment significantly reduces both waist circumference and the waist-to-hip ratio. caldic.com In a 6-month study, the this compound group experienced a mean BMI reduction of 3.1 kg/m ² and a waist circumference decrease of 7.7 cm, which were significantly greater than the 1.4 kg/m ² and 3.5 cm reductions seen in the placebo group. nih.gov Another study of similar duration reported a BMI loss of 3.14 kg/m ² and a substantial waist reduction of 12.51 cm with this compound, compared to 1.46 kg/m ² and 3.26 cm with placebo. researchgate.net
A meta-analysis focusing on patients with type 2 diabetes found that the decrease in waist circumference was significantly greater in the this compound group (a reduction of 5.32 cm) compared to the placebo group (a reduction of 1.13 cm). diabetesjournals.org Long-term data from the STORM trial also noted a significantly larger decrease in waist circumference and waist/hip ratio in the this compound group than in the placebo group over the 18-month maintenance phase. journals.co.za These changes are significant as waist circumference is a key indicator of visceral fat, which is strongly associated with metabolic complications. caldic.com
Changes in Anthropometric Parameters with this compound (vs. Placebo)
| Study Duration | Parameter | Change with this compound | Change with Placebo | Source |
|---|---|---|---|---|
| 6 Months | BMI (kg/m²) | -3.1 | -1.4 | nih.gov |
| Waist Circumference (cm) | -7.7 | -3.5 | ||
| 6 Months | BMI (kg/m²) | -3.14 | -1.46 | researchgate.net |
| Waist Circumference (cm) | -12.51 | -3.26 | ||
| Meta-analysis | Waist Circumference (cm) | -5.32 | -1.13 | diabetesjournals.org |
Metabolic Parameter Modulation
This compound-assisted weight loss exerts a positive influence on glucose homeostasis and insulin (B600854) sensitivity. caldic.com In obese patients with type 2 diabetes, treatment is associated with a decrease in glycosylated hemoglobin (HbA1c) levels, indicating improved glycemic control. diabetesjournals.orgcaldic.com The reduction in fasting plasma glucose has been shown to be proportional to the degree of weight loss. psu.edu A meta-analysis of trials in diabetic patients demonstrated that both fasting blood glucose and HbA1c levels decreased significantly more with this compound than with placebo. diabetesjournals.org Specifically, in patients achieving 5% and 10% weight loss, the corresponding reductions in HbA1c were 0.53% and 1.65%, respectively. wileymicrositebuilder.com
In non-diabetic individuals, this compound has also been shown to enhance insulin sensitivity. A 24-week study in obese, non-diabetic women found that this compound treatment led to a significant improvement in insulin sensitivity as measured by the insulin tolerance test (Kitt value increased from 4.03 to 5.09 %/min). nih.gov The same study reported a decrease in the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) from 7.8 to 5.6, while no such changes were seen in the placebo group. nih.gov A year-long study also confirmed that this compound significantly improves glucose tolerance and insulin sensitivity in obese subjects. nih.gov
Effects of this compound on Glucose Metabolism and Insulin Sensitivity
| Parameter | Patient Population | Key Finding | Source |
|---|---|---|---|
| HbA1c | Type 2 Diabetes | Significant decrease vs. placebo. Reduction of 1.65% in patients with ≥10% weight loss. | diabetesjournals.orgwileymicrositebuilder.com |
| Fasting Blood Glucose | Type 2 Diabetes | Significant decrease vs. placebo. | diabetesjournals.org |
| Insulin Sensitivity (Kitt) | Non-diabetic Obese | Increased from 4.03 to 5.09 %/min. | nih.gov |
| HOMA-IR | Non-diabetic Obese | Decreased from 7.8 to 5.6. | nih.gov |
| Glucose Tolerance | Obese | Significantly improved after 1 year of treatment. | nih.gov |
The weight loss associated with this compound treatment is frequently accompanied by beneficial modifications to the lipid profile, particularly concerning triglycerides and high-density lipoprotein (HDL) cholesterol. caldic.comtandfonline.com A consistent finding across multiple studies is a significant reduction in serum triglyceride levels and an increase in HDL cholesterol levels. nih.govcaldic.comitmedicalteam.pl
A 24-week study in obese patients with dyslipidemia (high triglycerides and low HDL) found that this compound treatment led to significant improvements in both markers compared to placebo. nih.gov In patients who lost at least 10% of their body weight, mean triglyceride levels decreased by 72.3 mg/dL, and mean HDL cholesterol levels increased by 6.7 mg/dL. nih.gov Similarly, a 12-month study observed a significant decrease in triglyceride levels and a significant increase in HDL cholesterol, although no significant changes were noted for total or low-density lipoprotein (LDL) cholesterol in that particular trial. caldic.comnih.gov
Effects of this compound on Lipid Profiles
| Lipid Parameter | Key Finding | Source |
|---|---|---|
| Triglycerides | Significant decrease observed in multiple studies. A decrease of up to 72.3 mg/dL in 10% weight-loss responders. | nih.govcaldic.comnih.gov |
| HDL Cholesterol | Significant increase observed in multiple studies. An increase of up to 6.7 mg/dL in 10% weight-loss responders. | nih.govcaldic.comnih.gov |
| Total Cholesterol | Some studies report significant decreases (e.g., -12.88%), while others find no significant change. | caldic.comnih.gov |
| LDL Cholesterol | Some studies report significant decreases (e.g., -18.52%), while others find no significant change. | caldic.comnih.gov |
Heterogeneity in Patient Response to this compound Therapy
The effectiveness of this compound in promoting weight loss is not uniform across all patients. A significant degree of variability, or heterogeneity, in patient response has been consistently observed in clinical studies. This variation is influenced by a range of factors, including baseline characteristics, early treatment response, and potentially genetic predispositions.
A notable finding is that early weight loss can be a strong predictor of long-term success with this compound therapy. sochob.cl Patients who demonstrate a significant reduction in weight within the initial weeks or months of treatment are more likely to achieve and maintain substantial weight loss over a longer period. sochob.clnih.gov For instance, one study found that weight loss during the first month was positively associated with the percentage of weight loss after six months. sochob.cl This concept of "early responders" versus "non-responders" is a critical aspect of understanding the heterogeneous outcomes of this compound treatment. ahajournals.orgnih.gov In a large-scale primary healthcare trial, 71.5% of patients achieved a weight reduction of at least 2 kg within the first month, and 92.5% lost more than 5% of their initial body weight after three months of therapy. karger.com
Several baseline factors have been investigated as potential predictors of weight loss with this compound. The this compound Trial of Obesity Reduction and Maintenance (STORM) found that pre-treatment body weight, height, fat-free mass, fat mass, and resting metabolic rate were positively associated with weight loss at six months in univariate analyses. capes.gov.brnih.gov However, in a multivariate regression analysis, only pre-treatment body weight emerged as a significant independent predictor of weight loss at both 6 and 24 months. capes.gov.brnih.govresearchgate.net Conversely, factors such as age, gender, smoking status, age at the onset of obesity, and the number of previous weight loss attempts were not found to be significantly related to weight loss outcomes. capes.gov.brnih.govresearchgate.net
Some studies have also explored the influence of psychobehavioral and nutritional factors. One study involving obese women found that baseline Body Mass Index (BMI), depression score, dietary restraint score, and total energy intake were predictors of weight loss at 12 months, accounting for 43.8% of the variance in BMI loss. nih.gov
Genetic variations are also thought to play a role in the differing responses to this compound. clinicaltrials.govnih.gov Research has explored the influence of polymorphisms in genes related to serotonergic and adrenergic pathways, which are the primary targets of this compound's action. nih.gov For example, one study suggested that variations in the gene for the promoter of the serotonin (B10506) transporter protein were associated with the degree of weight loss. clinicaltrials.gov Another pharmacogenetic study found a significant interaction between the GNβ3 genotype and this compound dose, indicating that genetic makeup could influence the extent of weight loss. nih.gov
The table below summarizes the findings from a study that categorized patients as "responders" and "non-responders" based on their eating behavior changes in response to this compound.
Data from a study on the short-term effects of this compound on appetite and the long-term therapeutic outcome. nih.gov
Another clinical trial provided data on weight loss in patients treated with this compound compared to a placebo, highlighting the significant difference in outcomes.
Data based on the last observation carried forward (LOCF) method in a clinical trial. researchgate.net
Adverse Event Profile and Cardiovascular Safety of Sibutramine
Spectrum of Documented Adverse Events
Sibutramine has been associated with a range of adverse events, with cardiovascular effects being the most prominent and concerning.
Sympathomimetic Effects: Hypertension and Tachycardia
This compound's mechanism of action, which involves the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake, leads to a peripheral sympathomimetic effect. scienceopen.comresearchgate.net This activity results in a moderate increase in heart rate and can either attenuate the blood pressure reduction expected with weight loss or cause a slight increase in blood pressure. scienceopen.comresearchgate.net
Numerous studies have documented these effects. A modest mean increase in heart rate of 3 to 4 beats per minute has been commonly reported. scienceopen.com While most studies observed minimal changes in systolic blood pressure, a modest increase in diastolic blood pressure was noted. nih.govresearchgate.net In some individuals, these changes can be clinically significant, and for this reason, this compound is contraindicated in patients with uncontrolled hypertension. scienceopen.comnih.gov
A summary of adverse event reports from Canada between December 2000 and February 2002 highlighted that hypertension and tachycardia were among the known effects reported. cmaj.ca Similarly, in Italy, 50 adverse event reports, primarily for tachycardia and hypertension, contributed to the drug being taken off the market. cmaj.ca
Cardiac Arrhythmias and Potential for QT Interval Prolongation
Reports of cardiac arrhythmias in patients treated with this compound have been a recurring safety concern. scienceopen.comnih.govnih.gov These reports contributed to the contraindication of this compound in patients with a history of cardiac arrhythmias. scienceopen.comnih.gov
The potential for this compound to prolong the QT interval of an electrocardiogram (ECG), a risk factor for serious ventricular arrhythmias like torsade de pointes, has been investigated. nih.govbiomolther.org A case series suggested a possible link between this compound and QT prolongation and related dysrhythmias. scienceopen.comnih.gov One report detailed a case of QT prolongation and cardiac arrest in a patient after 25 days of taking this compound. nih.govnih.gov Further investigation of this case revealed a novel mutation in a cardiac potassium channel gene, which could increase susceptibility to long QT intervals. nih.govnih.gov
The World Health Organisation (WHO) adverse drug reactions database contained three reports of QT prolongation and one fatal case of torsade de pointes in a patient who was also taking cisapride, another drug known to prolong the QT interval. nih.govnih.gov Laboratory studies have shown that this compound can inhibit the hERG potassium channel, a common mechanism for drug-induced QT prolongation, with a half-maximal inhibitory concentration (IC50) of 3.92 μM. biomolther.org This evidence suggests that this compound should be avoided in patients with congenital long QT syndrome or those taking other medications that can prolong the QT interval. scienceopen.comnih.govnih.gov
Incidences of Myocardial Infarction and Cerebrovascular Accident (Stroke)
Since 2002, there have been reports of myocardial infarction and stroke in patients treated with this compound. scienceopen.comnih.govnih.gov These serious cardiovascular events were a major factor leading to the contraindication of this compound in individuals with established coronary heart disease or a history of stroke. scienceopen.comnih.gov
The this compound Cardiovascular Outcomes (SCOUT) trial later confirmed an increased risk of nonfatal myocardial infarction and nonfatal stroke in patients with pre-existing cardiovascular disease taking this compound long-term. scienceopen.comnih.govjwatch.org The risk for nonfatal myocardial infarction was found to be 4.1% in the this compound group compared to 3.2% in the placebo group, and the risk for nonfatal stroke was 2.6% versus 1.9%, respectively. jwatch.orgmedscape.org
Other Systemic Adverse Reactions (e.g., bruising)
Beyond cardiovascular events, other systemic adverse reactions have been documented with this compound use. One such reaction is ecchymosis, or bruising.
In premarketing placebo-controlled studies, bruising was observed in 0.7% of patients treated with this compound, compared to 0.2% of those receiving a placebo. medicinenet.comrxlist.com Postmarketing surveillance in New Zealand identified a series of bruising cases. nih.gov A total of 16 cases of bruising that resolved after stopping this compound were identified from the New Zealand Intensive Medicines Monitoring Programme (IMMP) and the WHO databases. nih.gov Notably, in two of these cases, the bruising recurred when this compound was reintroduced, suggesting a causal link. nih.gov It is thought that this compound may affect platelet function due to its impact on serotonin uptake. medicinenet.comhres.ca
Other reported adverse events include dry mouth, constipation, and insomnia. rxlist.com
The this compound Cardiovascular Outcome Trial (SCOUT): A Comprehensive Analysis
The SCOUT trial was a large-scale, long-term study designed to evaluate the cardiovascular safety of this compound in a high-risk population. nih.gov
Methodological Design and Patient Cohort Characterization (High Cardiovascular Risk)
SCOUT was a randomized, double-blind, placebo-controlled, multicenter trial. diabetesjournals.org The study enrolled 10,744 overweight or obese subjects aged 55 years or older. nih.govnih.gov A key feature of the patient cohort was their high cardiovascular risk profile. nih.gov To be included, patients had to have a history of cardiovascular disease (such as coronary artery disease, stroke, or peripheral arterial disease), type 2 diabetes mellitus with at least one other cardiovascular risk factor, or both. acc.orgplos.org
The trial included an initial 6-week single-blind, lead-in period where all participants received this compound and lifestyle advice. doi.org This was designed to exclude patients who had an exaggerated blood pressure or heart rate response to the drug. acc.org Following this lead-in period, 9,804 eligible patients were randomized to receive either this compound (10 mg daily, with a possible titration to 15 mg) or a placebo, in addition to an individualized weight management program. acc.org
The primary endpoint of the study was the time to the first occurrence of a primary outcome event, which was a composite of nonfatal myocardial infarction, nonfatal stroke, resuscitated cardiac arrest, or cardiovascular death. nih.govacc.org The mean duration of follow-up was 3.4 years. nih.govacc.org
Baseline Characteristics of the SCOUT Patient Cohort:
| Characteristic | Value |
| Number of Enrollees | 9,804 |
| Mean Age | 63 years |
| Percentage Female | 43% |
| History of Cardiovascular Disease | 97% |
| History of Hypertension | 88% |
| History of Type 2 Diabetes Mellitus | 84% |
| Data from the SCOUT trial. nih.govacc.org |
The findings from the SCOUT trial were pivotal, demonstrating that long-term treatment with this compound in a high-risk population led to a 16% increased risk of the primary outcome event compared to placebo. nih.gov This increased risk was primarily driven by a higher incidence of nonfatal myocardial infarction and nonfatal stroke. nih.govnih.gov
Evaluation of Primary Composite Cardiovascular Endpoints
The SCOUT trial was a multicenter, double-blind, randomized, placebo-controlled study designed to assess the effect of weight management with this compound on cardiovascular outcomes in overweight and obese individuals at high risk for cardiovascular events. oup.com The primary endpoint was a composite of nonfatal myocardial infarction, nonfatal stroke, resuscitated cardiac arrest, and cardiovascular death. oup.comnih.gov
The trial enrolled over 10,000 participants who had a history of cardiovascular disease and/or type 2 diabetes mellitus with other cardiovascular risk factors. firstwordpharma.com The final results of the SCOUT trial demonstrated that the group receiving this compound had a 16% increased risk of experiencing a primary outcome event compared to the placebo group. nih.govdiabetesjournals.org This difference was statistically significant. acc.org
Findings on Nonfatal Cardiovascular Events (Myocardial Infarction, Stroke)
The increased risk in the primary composite endpoint for the this compound group was predominantly driven by a higher incidence of nonfatal myocardial infarction and nonfatal stroke. nih.govdiabetesjournals.orgacc.org Specifically, the risk of nonfatal myocardial infarction was higher in the this compound group compared to the placebo group, as was the risk of nonfatal stroke. acc.org Long-term treatment with this compound in subjects with pre-existing cardiovascular disease was associated with a significantly increased risk for these nonfatal events. uliege.bescispace.comuliege.be
Table 1: Nonfatal Cardiovascular Events in the SCOUT Trial
| Outcome | This compound Group (%) | Placebo Group (%) | p-value |
|---|---|---|---|
| Nonfatal Myocardial Infarction | 4.1 | 3.2 | 0.02 |
| Nonfatal Stroke | 2.6 | 1.9 | 0.03 |
Data sourced from the American College of Cardiology's summary of the SCOUT trial. acc.org
Assessment of Cardiovascular Mortality and All-Cause Mortality
Table 2: Mortality in the SCOUT Trial
| Outcome | This compound Group (%) | Placebo Group (%) | p-value |
|---|---|---|---|
| Cardiovascular Death | 4.5 | 4.7 | 0.90 |
| All-Cause Death | 8.5 | 8.2 | 0.54 |
Data sourced from the American College of Cardiology's summary of the SCOUT trial. acc.org
Scholarly Critiques and Alternative Interpretations of SCOUT Data
Several critiques and alternative interpretations of the SCOUT trial data have been raised by the scientific community. One significant point of discussion is the study's design, which included a 6-week single-blind lead-in period where all participants received this compound. oup.comscielo.br This was done to exclude individuals who had an exaggerated blood pressure or heart rate response to the drug. acc.org Critics argue that this design means there was no true placebo group, as even the "placebo" group had initial exposure to this compound. scielo.br
Mechanisms Underlying this compound-Induced Cardiovascular Effects
This compound's cardiovascular effects are primarily attributed to its mechanism of action as a norepinephrine and serotonin reuptake inhibitor. nih.govhsa.gov.sg This action leads to a peripheral sympathomimetic effect, which can increase heart rate and blood pressure. nih.govuliege.behsa.gov.sg While weight loss itself can lead to a reduction in blood pressure, the sympathomimetic effects of this compound can counteract this benefit. nih.gov
The effects on the autonomic nervous system are complex, with potential for opposing peripheral and central actions. nih.govuliege.be The central, clonidine-like inhibitory effect may temper the peripheral stimulatory effects. uliege.beahajournals.org In vitro studies have also shown that this compound can inhibit the hERG potassium channel, which could potentially prolong the QT interval and increase the risk of arrhythmias in susceptible individuals. uliege.bebiomolther.org However, other studies in beagle dogs did not show an effect on the QTc interval. biomolther.org The increase in heart rate and blood pressure, even if modest, is considered a key factor in the elevated risk of nonfatal cardiovascular events observed in the SCOUT trial, particularly in a population with pre-existing cardiovascular disease. acc.org
Pharmacogenetics and Interindividual Variability in Sibutramine Response
Genetic Polymorphisms Influencing Sibutramine Pharmacokinetics
Pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion of a drug, can be significantly altered by genetic variations in enzymes responsible for drug metabolism. In the case of this compound, polymorphisms in the Cytochrome P450 (CYP) enzyme system are of particular importance.
Role of Cytochrome P450 Enzymes (e.g., CYP2B6, CYP3A4, CYP2C19)
This compound is extensively metabolized in the liver to its active metabolites, M1 (mono-desmethylthis compound) and M2 (di-desmethylthis compound), which are primarily responsible for its therapeutic effects. This metabolic process is predominantly carried out by the CYP P450 isoenzymes, with CYP2B6, CYP3A4, and CYP2C19 playing crucial roles. medscape.commdpi.com Genetic polymorphisms in the genes encoding these enzymes can lead to variations in their activity, thereby affecting the metabolism of this compound. medscape.com
CYP2B6: This enzyme is involved in the metabolism of a wide range of drugs. frontiersin.orgfrontiersin.org Polymorphisms in the CYP2B6 gene, such as the CYP2B66 allele, have been shown to influence this compound's pharmacokinetics and clinical outcomes. medscape.comnih.gov
CYP3A4: As one of the most abundant CYP enzymes in the liver, CYP3A4 is responsible for metabolizing a significant portion of clinically used drugs. ebmconsult.comnih.gov Genetic variations in CYP3A4 can lead to decreased enzyme function, potentially altering the metabolism of this compound. ebmconsult.comfrontiersin.org
CYP2C19: The CYP2C19 gene is highly polymorphic, leading to a range of enzymatic activities from poor to ultrarapid metabolism. nih.govfrontiersin.org Studies in Asian populations have demonstrated that CYP2C19 genotypes substantially affect the pharmacokinetics of this compound. medscape.com
Impact of Genetic Variants on Metabolite Exposure and Elimination
Genetic variations in CYP enzymes can have a direct impact on the plasma concentrations and elimination half-life of this compound and its active metabolites.
Research has shown that individuals with certain CYP2B6 variants, specifically the CYP2B66 allele, exhibit a significantly longer elimination half-life of the active metabolite M1. medscape.comnih.gov For instance, the mean half-life of M1 was found to be approximately 58% to 61% greater in individuals with the 1/6 genotype compared to those with the 1/1 or 1/4 genotypes. nih.gov This suggests a lower metabolic clearance of M1 in carriers of the CYP2B66 allele. nih.gov
Similarly, polymorphisms in CYP2C19 have a substantial influence on this compound's pharmacokinetics. Studies have categorized individuals as poor metabolizers (PMs), intermediate metabolizers (IMs), or extensive metabolizers (EMs) based on their CYP2C19 genotype. nih.gov In one study, the mean area under the curve (AUC) of this compound was 18.5% and 252.2% higher in IMs and PMs, respectively, compared to EMs. nih.gov The AUC of the M1 metabolite was also significantly higher in IMs and PMs. nih.gov These findings indicate that individuals with reduced CYP2C19 function have higher plasma levels of both the parent drug and its active metabolite. medscape.comnih.gov
In contrast, studies on CYP3A5 polymorphisms, another member of the CYP3A family, did not show a significant effect on the pharmacokinetics of this compound or its metabolites. nih.gov
| Gene (Allele) | Effect on Pharmacokinetics | Key Findings | References |
|---|---|---|---|
| CYP2B66 | Increased elimination half-life of M1 metabolite | M1 t1/2 was ~58-61% greater in *1/6 carriers compared to 1/1 and 1/4 carriers. | medscape.comnih.gov |
| CYP2C19 (Poor Metabolizers) | Increased plasma levels of this compound and M1 metabolite | This compound AUC was 252.2% higher and M1 AUC was 148.0% higher in PMs compared to EMs. | nih.gov |
Genetic Markers Associated with Clinical Efficacy and Adverse Events
Beyond pharmacokinetics, genetic variations in other pathways can influence the clinical response to this compound, including its effectiveness in promoting weight loss and the risk of developing adverse effects.
G-protein Beta3 Subunit (GNB3) Polymorphisms and Weight Loss Response
The G-protein beta3 subunit (GNB3) is a component of G-proteins, which are crucial for intracellular signaling pathways. fitnessgenes.comscielo.br A common polymorphism in the GNB3 gene, C825T (rs5443), has been investigated for its association with weight loss in response to this compound. nih.govtexaspgx.com
Studies have yielded somewhat conflicting results, but some research suggests a link between the C825T polymorphism and this compound-induced weight loss. One study in an obese Taiwanese population found that individuals carrying the TT or TC genotype experienced a significantly greater reduction in weight and body fat percentage with this compound treatment compared to a placebo group. nih.govtmu.edu.tw In contrast, homozygous C allele carriers did not show a significant additional effect on weight loss with this compound. nih.govtmu.edu.tw Another study reported that patients with the GNβ3 TC/TT genotype who took this compound lost significantly more weight compared to those receiving a placebo. medscape.com However, other research has also associated the CC genotype with greater weight loss. nih.gov These discrepancies highlight the complexity of pharmacogenetic associations and the potential influence of ethnicity and other factors. texaspgx.com
Solute Carrier Family 6 Member 4 (SLC6A4) Genotype and Treatment Outcome
The solute carrier family 6 member 4 (SLC6A4) gene encodes the serotonin (B10506) transporter (5-HTT), a key target of this compound's therapeutic action. atlasgeneticsoncology.orgjnbs.org A polymorphism in the promoter region of this gene, known as 5-HTTLPR, results in long (L) and short (S) alleles, which affect the expression of the serotonin transporter. nih.govnih.gov
Preliminary studies have suggested that the 5-HTTLPR genotype may be associated with the magnitude of weight loss in individuals treated with this compound. nih.govclinicaltrials.govclinicaltrials.gov Some findings indicate that individuals with the LS/SS genotype experience greater weight loss with this compound compared to those with the LL genotype. nih.gov This suggests that genetic variation in the serotonin transporter may modulate the clinical efficacy of this compound.
| Gene (Polymorphism) | Associated Outcome | Research Findings | References |
|---|---|---|---|
| GNB3 (C825T) | Weight Loss Response | Some studies show greater weight loss in TT/TC carriers, while others suggest an association with the CC genotype. | medscape.comnih.govtexaspgx.comtmu.edu.twnih.gov |
| SLC6A4 (5-HTTLPR) | Weight Loss Response | Preliminary evidence suggests greater weight loss in individuals with the LS/SS genotype. | nih.gov |
Potassium Voltage-Gated Channel Subfamily Q Member 1 (KCNQ1) Mutations and Cardiac Repolarization (hERG Channel Inhibition)
This compound has been shown to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel in a concentration-dependent manner. medscape.comnih.gov Inhibition of the hERG channel can prolong the cardiac action potential, which is associated with a risk of developing long QT syndrome (LQTS), a potentially life-threatening cardiac arrhythmia. nih.govresearchgate.net
The KCNQ1 gene encodes a subunit of another critical potassium channel involved in cardiac repolarization. mdpi.com While direct studies linking KCNQ1 mutations to this compound-specific adverse events are limited, mutations in this gene are a known cause of congenital LQTS. mdpi.com It is plausible that individuals with pre-existing mutations in KCNQ1 or other genes related to cardiac repolarization, such as those affecting the hERG channel, could have an increased susceptibility to the QT-prolonging effects of drugs like this compound. medscape.comnih.gov This highlights the potential for gene-drug interactions to increase the risk of cardiovascular adverse events.
Implications of Pharmacogenetic Findings for Personalized Medicine Approaches
Pharmacogenetic research on this compound has identified several key genes whose variations are associated with differences in weight loss and body composition changes. nih.gov These findings have significant implications for the development of personalized medicine strategies, where genetic information could be used to optimize treatment decisions for obesity. The core idea is to select patients who are most likely to benefit from this compound therapy, thereby enhancing efficacy and potentially improving the benefit-risk profile. nih.govnih.gov
Key genes implicated in the response to this compound fall into two main categories: those involved in its metabolism (pharmacokinetic genes) and those that are the targets of its action (pharmacodynamic genes).
Pharmacokinetic Genes and Their Impact
The metabolism of this compound into its active metabolites is primarily carried out by cytochrome P450 enzymes in the liver. medscape.com Genetic variations in these enzymes can alter their activity, leading to different concentrations of the drug and its active metabolites in the bloodstream.
CYP2C19: This gene is significantly involved in the metabolism of this compound. medscape.com Studies have shown that polymorphisms in the CYP2C19 gene can substantially affect the drug's pharmacokinetics. Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype: extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs). diasorin.comfrontiersin.org In Asian populations, it has been observed that PMs have significantly higher plasma levels of this compound compared to EMs. medscape.com Specifically, the mean area under the curve (AUC) for this compound was found to be 18.5% higher in IMs and 252.2% higher in PMs compared to EMs. nih.gov Similarly, the AUC of the active metabolite M1 was 22.5% higher in IMs and 148.0% higher in PMs. nih.gov
CYP2B6: Variations in the CYP2B6 gene have also been linked to altered this compound metabolism. medscape.com For instance, the CYP2B6*6 allele has been shown to significantly increase the elimination time of the active metabolite M1. medscape.com Research indicates that this allele can influence the degree of weight reduction in patients undergoing this compound treatment. nih.gov
Table 1: Influence of Pharmacokinetic Gene Variants on this compound Metabolism
| Gene | Variant/Allele | Effect on this compound Pharmacokinetics | Reference |
|---|---|---|---|
| CYP2C19 | Poor Metabolizer (PM) Phenotype | Significantly higher plasma concentrations of this compound (252.2% higher AUC) and its active metabolite M1 (148.0% higher AUC) compared to Extensive Metabolizers (EMs). | medscape.comnih.gov |
| Intermediate Metabolizer (IM) Phenotype | Higher plasma concentrations of this compound (18.5% higher AUC) and its active metabolite M1 (22.5% higher AUC) compared to EMs. | nih.gov | |
| CYP2B6 | CYP2B6*6 | Increased elimination time of the active metabolite M1. Associated with the extent of weight reduction. | medscape.comnih.gov |
Pharmacodynamic Genes and Their Impact
Genetic variations in the molecular targets of this compound, such as neurotransmitter transporters and receptors, can also influence treatment response.
Serotonin Transporter (SLC6A4): A key target of this compound is the serotonin transporter, encoded by the SLC6A4 gene. nih.gov A well-studied polymorphism in this gene is the serotonin transporter gene-linked polymorphic region (5-HTTLPR), which involves an insertion or deletion of 44 base pairs. nih.gov This results in a long (L) and a short (S) allele. omet-endojournals.ru The S allele is associated with lower transcriptional efficiency of the transporter. nih.gov Studies have shown that individuals with the LS/SS genotypes experience greater weight loss with this compound compared to those with the LL genotype. nih.govdrugbank.com In one study, the LS/SS genotype was associated with an approximate 4.5 kg greater weight loss compared to placebo. nih.govnih.gov
Guanine Nucleotide Binding Protein Beta Polypeptide 3 (GNB3): The GNB3 gene is involved in intracellular signaling pathways. The C825T polymorphism (rs5443) in this gene has been associated with the weight loss response to this compound. nih.govtexaspgx.com Some studies have found that individuals with the CC genotype experience greater weight loss. texaspgx.com For example, one study reported that individuals with the CC genotype lost an additional 7.2 ± 2.2 kg compared to 4.1 ± 2.0 kg in those with the TT/TC genotype. texaspgx.com However, other research has shown that the TC/TT genotypes are associated with a more significant weight loss of approximately 6 kg more than placebo. nih.govnih.govnih.gov Another study indicated that the TT genotype was more frequent in the group with significant weight loss. endocrine-abstracts.org
Adrenergic Alpha-2A-Receptor (ADRA2A): As this compound also affects norepinephrine (B1679862) reuptake, genes for adrenergic receptors are relevant. The C1291G polymorphism in the ADRA2A gene has been linked to this compound efficacy. nih.gov Individuals with the CC genotype showed a weight loss of approximately 5 kg more than those on placebo. nih.govnih.gov
Adiponectin (ADIPOQ): The rs266729 polymorphism in the ADIPOQ gene has been shown to influence weight and fat loss in response to this compound in Taiwanese obese patients. nih.gov A significant effect on weight reduction (7.9 ± 1.6 kg) and body fat loss was observed in subjects with the CC genotype, while no significant effect was seen in those with the GG and GC genotypes. nih.govresearchgate.net
Beta-3 Adrenergic Receptor (ADRB3): The Trp64Arg polymorphism (rs4994) in the ADRB3 gene, which is primarily found in adipose tissue and is involved in lipolysis and thermogenesis, has been investigated. nih.govmdpi.com This polymorphism has been linked to a weaker response to obesity treatment. nih.gov
Table 2: Influence of Pharmacodynamic Gene Variants on this compound Efficacy
| Gene | Polymorphism | Genotype Associated with Better Response | Observed Effect (Compared to Placebo or Other Genotypes) | Reference |
|---|---|---|---|---|
| SLC6A4 | 5-HTTLPR | LS/SS | ~4.5 kg greater weight loss. | nih.govnih.gov |
| GNB3 | C825T (rs5443) | TC/TT | ~6 kg greater weight loss. | nih.govnih.gov |
| CC | Significantly greater weight loss (7.2 ± 2.2 kg vs 4.1 ± 2.0 kg for TT/TC). | texaspgx.com | ||
| ADRA2A | C1291G | CC | ~5 kg greater weight loss. | nih.govnih.gov |
| ADIPOQ | rs266729 | CC | Significant weight reduction (7.9 ± 1.6 kg) and body fat loss. | nih.govresearchgate.net |
| ADRB3 | Trp64Arg (rs4994) | Trp64Trp | Arg allele associated with a weaker response to obesity treatment. | nih.govcore.ac.uk |
Gene-Gene Interactions
The response to this compound is likely influenced by the interplay of multiple genetic factors. Research has explored the combined effects of different gene polymorphisms. For instance, a significantly greater weight loss was observed in individuals with both the 5-HTTLPR LS/SS and GNB3 TC/TT genotypes (approximately 6 kg greater loss) and in those with the ADRA2A CC and GNB3 TC/TT genotypes (approximately 8 kg greater loss). nih.govnih.gov This suggests that combining genetic markers could provide a more powerful predictive tool for treatment response.
Regulatory Actions and Public Health Implications of Sibutramine S Withdrawal
Chronology of International Regulatory Reviews and Decisions
The withdrawal of sibutramine from the global market was a process that unfolded over several months in 2010, prompted by accumulating data that shifted the drug's risk-benefit assessment. Major international regulatory bodies led this re-evaluation, culminating in widespread market suspension.
Actions by Major Regulatory Bodies (e.g., FDA, EMA)
The European Medicines Agency (EMA) was at the forefront of the regulatory action against this compound. In January 2010, the EMA's Committee for Medicinal Products for Human Use (CHMP) completed a safety review prompted by data from the this compound Cardiovascular OUTcomes (SCOUT) trial. bmj.com The committee concluded that the cardiovascular risks of this compound outweighed its modest weight-loss benefits. bmj.comdiabetesjournals.org Consequently, on January 21, 2010, the EMA recommended the suspension of marketing authorizations for all this compound-containing medicines across the European Union. bmj.comwikipedia.orgfiercepharma.com The Federal Institute for Drugs and Medical Devices (BfArM) in Germany implemented this decision, ordering the suspension on September 30, 2010. bfarm.de
In the United States, the Food and Drug Administration (FDA) also reviewed the SCOUT trial data. Initially, in January 2010, the FDA issued a safety communication and requested that the manufacturer add a new contraindication to the drug's label, warning against its use in patients with a history of cardiovascular disease. bmj.comhsa.gov.sg However, after further review and concluding that the drug posed unnecessary cardiovascular risks, the FDA requested that the manufacturer, Abbott Laboratories, voluntarily withdraw this compound from the U.S. market on October 8, 2010. wikipedia.orgfiercepharma.comfda.gov Abbott agreed to this request, leading to the cessation of marketing in the United States. fiercepharma.comfda.gov
| Date | Regulatory Body | Action | Source |
|---|---|---|---|
| January 21, 2010 | European Medicines Agency (EMA) | Recommended suspension of marketing authorizations for this compound across the EU. | bmj.comwikipedia.org |
| January 2010 | U.S. Food and Drug Administration (FDA) | Requested a new contraindication for patients with a history of cardiovascular disease. | bmj.comhsa.gov.sg |
| October 8, 2010 | U.S. Food and Drug Administration (FDA) | Requested voluntary withdrawal of this compound from the U.S. market. | wikipedia.orgfiercepharma.comfda.gov |
| October 14, 2010 | New Zealand Medicines and Medical Devices Safety Authority (Medsafe) | Revoked consent to distribute this compound-containing medicines. | medsafe.govt.nz |
Global Marketing Authorization Suspensions and Withdrawals
Following the actions of the EMA and FDA, numerous other countries followed suit. By the end of 2010, marketing authorizations for this compound had been suspended or withdrawn in a host of nations, including Australia, Canada, China, Hong Kong, India, Mexico, New Zealand, the Philippines, Thailand, and the United Kingdom. wikipedia.orgmedsafe.govt.nz New Zealand's regulatory body, Medsafe, formally revoked the consent to distribute this compound on October 14, 2010, citing the unfavorable benefit-risk profile highlighted by the SCOUT trial. medsafe.govt.nz
Rationale for Regulatory Interventions
The primary driver for the global withdrawal of this compound was the data emerging from the SCOUT trial, which fundamentally altered the understanding of the drug's cardiovascular safety profile, particularly in its target patient population.
Benefit-Risk Reassessment Following SCOUT Trial Outcomes
The SCOUT trial was a large-scale, long-term, randomized, double-blind, placebo-controlled study initiated in 2002 as a post-marketing requirement by European regulators to evaluate cardiovascular safety in high-risk patients. bmj.comfiercepharma.comprescrire.org The trial enrolled approximately 10,000 overweight or obese patients with pre-existing cardiovascular disease and/or type 2 diabetes. bmj.comprescrire.org
The final results demonstrated that patients treated with this compound had a 16% increased risk of a primary adverse cardiovascular event (a composite of non-fatal heart attack, non-fatal stroke, resuscitated cardiac arrest, and cardiovascular death) compared to those taking a placebo. wjgnet.comnih.gov The event rate was 11.4% in the this compound group versus 10.0% in the placebo group. fda.govprescrire.orgelsevier.es
When regulatory bodies weighed this increased cardiovascular risk against the drug's benefits, the weight loss achieved with this compound was deemed "modest" and potentially not sustainable after treatment cessation. bmj.comnih.gov The FDA noted that at the end of the five-year trial, the weight loss in the this compound group was only about 2.5% more than in the placebo group. fda.gov This led agencies like the EMA and FDA to conclude that the benefits of this compound no longer outweighed its risks. bmj.comdiabetesjournals.orgfda.gov
| Metric | This compound Group | Placebo Group | Hazard Ratio (HR) | Source |
|---|---|---|---|---|
| Primary Outcome Event Rate (Composite of non-fatal MI, non-fatal stroke, resuscitated cardiac arrest, CV death) | 11.4% | 10.0% | 1.16 | fda.govprescrire.org |
| Non-Fatal Myocardial Infarction | - | - | 1.28 | fda.govnih.gov |
| Non-Fatal Stroke | - | - | 1.36 | fda.govnih.gov |
| Cardiovascular Death | - | - | 0.99 | fda.govnih.gov |
| All-Cause Mortality | - | - | 1.04 | fda.govnih.gov |
Heightened Concerns Regarding Cardiovascular Safety in Vulnerable Populations
A critical aspect of the SCOUT trial was its focus on a patient population with a high baseline risk for cardiovascular events. diabetesonthenet.com The majority of participants had pre-existing cardiovascular disease (97%), hypertension (88%), or type 2 diabetes (84%). uliege.be While this compound was already contraindicated for patients with a history of cardiovascular disease in Europe, regulators argued that the SCOUT data were highly relevant to real-world clinical practice. bmj.com Their reasoning was that the broader population of overweight and obese patients is inherently more likely to have an elevated risk of cardiovascular events, including undiagnosed or "silent" conditions. bmj.commedsafe.govt.nz
The increased risk identified in the SCOUT study was primarily driven by a higher incidence of non-fatal heart attacks and non-fatal strokes. diabetesjournals.orgfda.govnih.gov There was no statistically significant difference in the rates of cardiovascular death or all-cause mortality between the this compound and placebo groups. diabetesjournals.orgnih.gov Nevertheless, the elevated risk of non-fatal, yet serious, cardiovascular events in this vulnerable population was sufficient for regulators to deem the drug's risk profile unacceptable. nih.gov
Impact of this compound Withdrawal on the Obesity Pharmacotherapy Landscape
The withdrawal of this compound in 2010 had a significant and immediate impact on the field of obesity treatment. It occurred just two years after the withdrawal of another anti-obesity drug, rimonabant, due to psychiatric side effects. wjgnet.com This left clinicians and patients with very few approved long-term pharmacological options. nih.gov
In the European market, orlistat (B1677487) became essentially the only widely available long-term pharmacotherapy for obesity. wjgnet.comnih.gov This created a substantial therapeutic gap and highlighted the immense challenges in developing anti-obesity drugs that are both effective and safe, particularly concerning cardiovascular health. koreamed.orgoup.com The fate of this compound underscored the stringent safety requirements for weight-loss medications, as even modest weight loss benefits could not justify an increased cardiovascular risk. oup.com The withdrawal also reinforced the necessity for large, long-term cardiovascular outcome trials for new weight-management drugs, shaping the development and regulatory pathways for the next generation of obesity pharmacotherapies. koreamed.org
Lessons Learned for Future Drug Development and Regulatory Science
The withdrawal of this compound from the market provided critical lessons that have since influenced the landscape of drug development and regulatory science. The experience highlighted the necessity for a more rigorous and long-term approach to assessing the safety of new medications, particularly those intended for chronic conditions in large and diverse populations.
Emphasis on Long-term Cardiovascular Outcome Trials
The this compound Cardiovascular Outcomes (SCOUT) trial was a landmark study that fundamentally shifted the regulatory perspective on the assessment of cardiovascular risk for weight-loss medications. diabetesonthenet.comscielo.br The trial was a large-scale, long-term, placebo-controlled study designed to evaluate the cardiovascular safety of this compound in a high-risk population of overweight and obese individuals with pre-existing cardiovascular disease and/or type 2 diabetes. researchgate.netscielo.br
The results of the SCOUT trial demonstrated a 16% increased risk of major adverse cardiovascular events, including non-fatal heart attack and non-fatal stroke, in patients treated with this compound compared to those receiving a placebo. fda.gov This increased risk was not offset by the modest weight loss observed in the treatment group. researchgate.net Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) concluded that the cardiovascular risks of this compound outweighed its benefits, leading to its withdrawal from the market. fda.govnih.gov
The experience with this compound and the SCOUT trial has had a lasting impact on the development of anti-obesity medications. It underscored the potential for sympathomimetic agents, which can increase heart rate and blood pressure, to pose significant cardiovascular risks that may not be apparent in shorter, pre-market clinical trials. oup.comahajournals.orgahajournals.org As a result, there is now a greater regulatory expectation for long-term cardiovascular outcome trials (CVOTs) for new weight-loss drugs, especially those with mechanisms of action that could affect the cardiovascular system. mp.pltranscrip-group.com This shift ensures that a more comprehensive understanding of a drug's long-term safety profile is established, often in populations that are more representative of those who will use the drug once it is on the market.
Interactive Data Table: Key Findings of the SCOUT Trial
| Outcome | This compound Group | Placebo Group | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Primary Outcome Event | 11.4% | 10.0% | 1.16 (1.03-1.31) | 0.02 |
| (Non-fatal MI, non-fatal stroke, resuscitated cardiac arrest, CV death) | ||||
| Non-fatal Myocardial Infarction | 4.1% | 3.2% | 1.28 (1.04-1.57) | 0.02 |
| Non-fatal Stroke | 2.6% | 1.9% | 1.36 (1.04-1.77) | 0.02 |
| Cardiovascular Death | 3.8% | 3.8% | 0.99 (0.82-1.19) | 0.90 |
| All-Cause Mortality | 7.7% | 7.4% | 1.04 (0.91-1.20) | 0.54 |
Evolution of Post-Marketing Surveillance Paradigms
The case of this compound serves as a critical example of the importance and evolution of post-marketing surveillance in ensuring drug safety. drug-card.io While pre-market clinical trials are essential for establishing efficacy and identifying common adverse effects, they are often limited in their duration and the diversity of their patient populations. Post-marketing surveillance is crucial for detecting rare but serious adverse events and for evaluating a drug's long-term safety in a real-world setting.
Prior to the definitive findings of the SCOUT trial, concerns about the cardiovascular safety of this compound had been raised through post-marketing adverse event reporting. nih.govcitizen.orgscispace.com However, these early signals were not always sufficient to prompt regulatory action, and some observational studies did not initially show a clear increased risk. oup.comnih.gov The withdrawal of this compound highlighted the need for more proactive and systematic approaches to post-marketing surveillance, moving beyond passive reporting systems.
The experience has contributed to a paradigm shift in regulatory science, with a greater emphasis on robust post-marketing studies as a condition of approval for certain drugs. researchgate.net This can include large, simple trials, registries, and other observational studies that are designed to actively monitor for and quantify potential risks in a broader patient population over a longer period. The withdrawal of this compound demonstrated that even a drug that has been on the market for years can have its risk-benefit profile re-evaluated and ultimately be removed if new evidence of harm emerges. bmj.com
Considerations for Risk-Benefit Assessment in Diverse Patient Populations
The this compound story underscores the critical importance of carefully considering the risk-benefit assessment in diverse patient populations. The SCOUT trial was specifically designed to evaluate the safety of this compound in a high-risk group of patients with pre-existing cardiovascular conditions, a population in which the drug was often contraindicated in routine clinical practice. diabetesonthenet.comscielo.br The findings from this trial were pivotal in demonstrating that the risk-benefit profile of a drug can vary significantly between different patient subgroups.
While some researchers and clinicians argued that this compound could still be beneficial for younger, healthier patients without a history of cardiovascular disease, regulatory bodies ultimately concluded that it was not feasible to identify a specific subpopulation in which the benefits of treatment would definitively outweigh the identified risks. scielo.brscielo.br This was, in part, due to the concern that the drug could be used off-label in higher-risk patients, and the difficulty in ensuring that appropriate risk mitigation strategies would be consistently applied in clinical practice.
The withdrawal of this compound has led to a more nuanced approach to risk-benefit assessment in drug development and regulation. There is now a greater emphasis on identifying and characterizing the patient populations for whom a drug is intended, and for understanding how the balance of benefits and risks may differ in various subgroups. ahajournals.orgahajournals.org This includes considering factors such as age, comorbidities, and concomitant medications. The experience with this compound has reinforced the principle that a "one-size-fits-all" approach to drug safety is often inadequate, and that a more personalized or stratified approach to prescribing may be necessary to optimize patient outcomes.
Future Research Directions and Unanswered Questions Regarding Sibutramine
Advanced Mechanistic Studies on Cardiovascular and Neuropharmacological Effects
While it is established that sibutramine inhibits the reuptake of norepinephrine (B1679862), serotonin (B10506), and to a lesser extent, dopamine (B1211576), a deeper understanding of its complex downstream effects is needed. drugbank.comnih.gov Future research should focus on elucidating the precise molecular and cellular pathways through which this compound and its active metabolites, M1 and M2, exert their cardiovascular and neuropharmacological effects. drugbank.com
Key unanswered questions include the drug's differential impact on central versus peripheral sympathetic activity and its influence on various neurotransmitter systems beyond monoamine reuptake. nih.gov For instance, studies in rats indicated that this compound increases extracellular dopamine levels in the striatum and hypothalamus, suggesting its anti-obesity action might involve dopamine metabolism as well as serotonin. nih.gov Advanced research could explore these interactions more thoroughly.
Further investigation into the cardiovascular effects is also warranted. While some studies have pointed to an increased risk of cardiovascular events, particularly in high-risk patients, the underlying mechanisms are not fully understood. nih.govscienceopen.comnih.govresearchgate.net For example, research has shown that this compound inhibits the hERG channel current, which could contribute to cardiovascular adverse effects. scienceopen.com Additionally, studies in rats suggest that the cardiovascular effects involve both alpha-adrenoceptor-mediated vasoconstriction and beta-adrenoceptor-mediated vasodilation and tachycardia. researchgate.net More detailed pharmacological studies could clarify these complex actions and potentially identify patient subgroups that might not be at increased risk.
Further Elucidation of Pharmacogenomic Determinants of Response and Risk
The variability in patient response to this compound, both in terms of weight loss and adverse effects, strongly suggests a role for genetic factors. nih.govclinicaltrials.gov Pharmacogenomic studies have already identified several candidate genes that may influence how an individual responds to this compound. nih.govresearchgate.netmedscape.commedscape.comsciencedaily.comomet-endojournals.ru
Future research should aim to build on these findings by:
Identifying additional genetic markers: Genome-wide association studies (GWAS) could uncover novel genetic variations associated with this compound efficacy and risk.
Validating existing markers: Larger, more diverse population studies are needed to confirm the predictive value of currently identified genetic markers. nih.gov
Investigating gene-gene and gene-environment interactions: Understanding how different genetic factors interact with each other and with lifestyle factors will be crucial for developing a more personalized approach to obesity treatment.
For example, variations in genes such as GNβ3, α2A-adrenoceptor, and the serotonin transporter gene (SLC6A4 or 5-HTTLPR) have been associated with the degree of weight loss with this compound. nih.govmedscape.com Specifically, the GNβ3 TC/TT genotype and the 5-HTTLPR LS/SS genotype were linked to greater weight loss. nih.gov Furthermore, polymorphisms in genes like CYP2B6, CYP3A4, and CYP2C19, which are involved in this compound metabolism, have been shown to affect the drug's pharmacokinetics and could be linked to cardiovascular adverse reactions. medscape.com
Potential for Re-evaluation in Specific Clinical Contexts or Combination Therapies
The blanket withdrawal of this compound may have overlooked its potential benefits in specific, well-defined patient populations. Future research could explore the possibility of re-evaluating this compound for use in certain clinical contexts where the benefits might outweigh the risks. For instance, its efficacy in treating conditions often associated with obesity, such as polycystic ovary syndrome and binge eating disorder, has been suggested in some studies. scielo.br
Combination therapy is another area ripe for investigation. While some early studies combining this compound with orlistat (B1677487) did not show a significant advantage over this compound alone, these studies had limitations. scielo.brnih.govtandfonline.comscielo.br Further research into combinations with other anti-obesity agents or drugs that could mitigate this compound's cardiovascular effects could be beneficial. nih.gov For example, one study found that combining this compound with L-carnitine resulted in better and faster improvement in several metabolic parameters in diabetic patients compared to this compound alone. nih.gov
Long-term Epidemiological Studies of Historical this compound Use
The period during which this compound was widely prescribed represents a valuable opportunity for long-term epidemiological research. Retrospective cohort studies could analyze the health outcomes of individuals who used this compound, providing real-world data on its long-term effects. nih.govresearchgate.net Such studies could help to:
Assess the incidence of cardiovascular events in different patient populations, including those without pre-existing cardiovascular disease. nih.gov
Examine the persistence of weight loss and other metabolic benefits over time.
Identify any previously unrecognized long-term adverse effects or benefits.
One population-based cohort study found very low long-term persistence rates with this compound, which was much lower than in clinical trials. nih.govresearchgate.net Another study analyzing a large cohort of patients in routine clinical practice found an increased risk of non-fatal cardiovascular events primarily in patients with pre-existing cardiovascular disease, for whom the drug was already contraindicated. nih.gov A large observational study in Russia, however, reported a lack of increased cardiovascular risk in patients without underlying cardiovascular disease. karger.comnih.gov These conflicting findings highlight the need for further large-scale, long-term epidemiological research.
Ethical and Societal Implications of Drug Repurposing and Withdrawal Decisions
The case of this compound raises important ethical and societal questions about drug regulation and withdrawal. Future research in this area could focus on:
The criteria for drug withdrawal: A critical analysis of the decision-making process that led to this compound's withdrawal could inform future regulatory actions. conscienhealth.org This includes examining the balance between potential risks and benefits, especially when risks are concentrated in a specific subpopulation. nih.govconscienhealth.org
The impact of drug withdrawal on patients: Research could explore the consequences for patients who were successfully and safely managing their weight with this compound.
The potential for drug repurposing: The ethical considerations of repurposing a withdrawn drug for a new, more specific indication should be explored.
The withdrawal of this compound, while prompted by legitimate safety concerns from the SCOUT trial, has been a topic of debate. nih.govresearchgate.netnih.govnih.gov Some argue that the risks were primarily in a high-risk population for whom the drug was already not recommended, and that its withdrawal may have been an overreaction. nih.govconscienhealth.org This highlights the complexity of risk-benefit assessments and the need for nuanced regulatory decisions that consider the diverse needs of patient populations.
Q & A
Q. What experimental models are recommended for studying Sibutramine’s anti-obesity mechanisms?
Methodological Answer:
- Dietary-obese Wistar rats are a standard model for evaluating this compound’s effects on food intake, body weight, and insulin resistance. Key parameters include daily food intake measurements, body weight tracking, and the Homeostatic Model Assessment (HOMA) index for insulin sensitivity .
- Validation : Pair-feeding controls should be included to distinguish pharmacological effects from caloric restriction. Hypothalamic neuropeptide Y (NPY) levels can be assayed via immunofluorescence to explore central mechanisms, though this compound’s insulin-sensitizing effects may occur independently of NPY pathways .
Q. What analytical techniques are validated for detecting this compound in complex matrices (e.g., herbal supplements)?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are gold-standard methods. Sample preparation should include solid-phase extraction (SPE) to isolate this compound from interfering compounds.
- Validation Criteria : Ensure linearity (R² > 0.99), recovery rates (85–115%), and limits of detection (LOD < 1 ng/mL) per ICH guidelines. Cross-validate findings with nuclear magnetic resonance (NMR) for structural confirmation .
Q. How should researchers design studies to assess this compound’s dose-dependent effects on metabolic parameters?
Methodological Answer:
- Use randomized, dose-escalation protocols in animal models, with at least three dosage tiers (e.g., 3 mg/kg, 5 mg/kg, 10 mg/kg). Monitor acute vs. chronic effects by measuring:
- Adipose tissue mass via dual-energy X-ray absorptiometry (DEXA).
- Serum biomarkers : Leptin, adiponectin, and fasting glucose .
- Include a washout period to distinguish reversible vs. persistent effects.
Advanced Research Questions
Q. How can researchers reconcile contradictions between this compound’s efficacy and cardiovascular risk findings?
Methodological Answer:
- Conduct systematic reviews with subgroup analyses to isolate confounding variables (e.g., pre-existing hypertension, dosage variations). Use PICOS framework (Population, Intervention, Comparison, Outcome, Study Design) to standardize inclusion criteria.
- Meta-regression : Adjust for covariates like trial duration and baseline BMI. Prioritize studies with ambulatory blood pressure monitoring (ABPM) to capture transient cardiovascular effects .
Q. What methodologies are appropriate for investigating this compound’s long-term metabolic impacts beyond weight loss?
Methodological Answer:
- Longitudinal cohort studies with multi-omics integration:
- Mechanistic validation : Use CRISPR-Cas9 knockout models (e.g., serotonin receptor 5-HT2C) to isolate downstream targets .
Q. How can researchers address reproducibility challenges in this compound studies?
Methodological Answer:
- Pre-register protocols (e.g., on Open Science Framework) detailing:
- Standardized diets for animal models (e.g., 45% kcal from fat for obesity induction).
- Blinded outcome assessments to reduce bias.
- Data sharing : Publish raw datasets (e.g., food intake logs, HPLC chromatograms) in repositories like Figshare to enable cross-lab validation .
Q. What statistical approaches best handle skewed distributions in this compound trial data?
Methodological Answer:
- Non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed outcomes like HOMA indices.
- Bootstrapping : Generate 95% confidence intervals for skewed variables (e.g., adipose tissue mass).
- Adjustments : Apply Benjamini-Hochberg correction for multiple comparisons to minimize Type I errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
